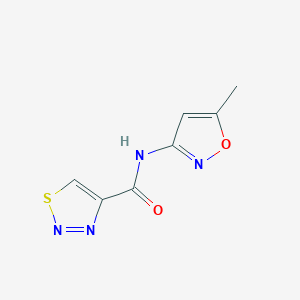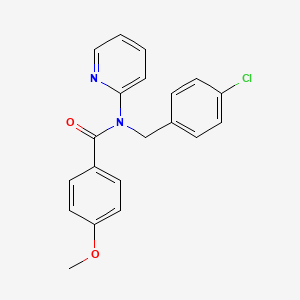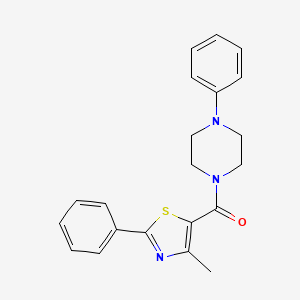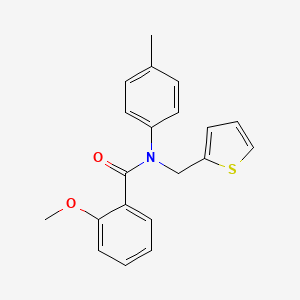![molecular formula C22H24N2O3S B11364482 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide](/img/structure/B11364482.png)
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide, also known by its chemical formula C31H33N5O4, is a synthetic organic compound. Its molecular weight is 539.64 g/mol . This compound features a thiazole ring, a benzamide moiety, and a propoxy group.
Preparation Methods
Synthetic Routes:: The synthetic routes for N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide are not widely documented. it can be synthesized through various methods, including condensation reactions and amide bond formation.
Reaction Conditions:: The specific reaction conditions may vary, but a typical approach involves reacting 4-methoxyphenylthiazole with an appropriate alkylating agent (such as 3-propoxybenzoyl chloride) under suitable conditions. The resulting product is this compound.
Chemical Reactions Analysis
Reactivity:: N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide may undergo various reactions, including:
Oxidation: It could be oxidized under appropriate conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: The thiazole ring or other substituents may undergo substitution reactions.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. Commonly used reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid chlorides (e.g., SOCl2).
Major Products:: The major products formed during these reactions would be derivatives of this compound, with modified functional groups.
Scientific Research Applications
Chemistry::
Biology and Medicine::Antitumor Activity: Some thiazole derivatives exhibit cytotoxic effects on tumor cell lines . Investigating this compound’s antitumor potential is crucial.
Biological Assays: Researchers may use it as a probe in biological assays due to its unique structure.
Industry:: Its industrial applications remain largely unexplored, but its properties may find use in specialty chemicals or pharmaceuticals.
Mechanism of Action
The exact mechanism by which N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide exerts its effects is not well-documented. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While direct comparisons are scarce, we can highlight its uniqueness by contrasting it with structurally related compounds. Unfortunately, no specific similar compounds are readily available in the literature .
Properties
Molecular Formula |
C22H24N2O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3-propoxybenzamide |
InChI |
InChI=1S/C22H24N2O3S/c1-3-13-27-20-6-4-5-17(14-20)21(25)23-12-11-18-15-28-22(24-18)16-7-9-19(26-2)10-8-16/h4-10,14-15H,3,11-13H2,1-2H3,(H,23,25) |
InChI Key |
IWNCRDQWKCPOQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11364399.png)

![2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11364405.png)
![4-butyl-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11364409.png)

![2-(3,4-Dimethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11364416.png)



![5-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11364452.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11364466.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11364468.png)
